molecular formula C9H10BrN3 B3046978 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine CAS No. 133240-32-1

5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine

Cat. No. B3046978
CAS RN: 133240-32-1
M. Wt: 240.1 g/mol
InChI Key: GJCDWILXTONYNB-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-7-methyl-3H-imidazo[4,5-b]pyridine, also known as BIM-46187, is a synthetic compound that has been widely used in scientific research. It belongs to the class of imidazopyridines and has a molecular formula of C12H12BrN3. BIM-46187 has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine involves its ability to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Specifically, 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has been shown to inhibit the activity of the protein kinase CK2, which is known to be involved in the regulation of cell growth and survival. In addition, 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has been found to inhibit the activity of the NF-κB signaling pathway, which plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has been shown to have various biochemical and physiological effects in cells and tissues. It has been found to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these pathways. However, one of the limitations of using 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine is its potential toxicity, which can limit its use in certain experiments. In addition, the synthesis of 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine can be a complex and time-consuming process, which can make it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are many potential future directions for the use of 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine in scientific research. One area of interest is the development of 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine-based therapies for the treatment of cancer and inflammatory diseases. Another potential direction is the use of 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine as a tool for studying the role of CK2 and the NF-κB signaling pathway in various cellular processes. Finally, the synthesis of 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine analogs with improved specificity and potency could lead to the development of more effective therapies for cancer and inflammatory diseases.

Scientific Research Applications

5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

5-bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-3-7-12-8-5(2)4-6(10)11-9(8)13-7/h4H,3H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCDWILXTONYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C(=CC(=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598575
Record name 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine

CAS RN

133240-32-1
Record name 5-Bromo-2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-2-ethyl-7-methylimidazo[4,5-b]pyridine (22.2 g, 0.113 mol) in 30% HBr-HOAc was heated to 100° C. for 19 h. The mixture was poured onto ice, neutralized with NH4OH, extracted (5×EtOAc), and the organic layers were concentrated to afford 5-bromo-2-ethyl-7-methylimidazo[4,5-b]pyridine as a solid, after crystallization from EtOAc.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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